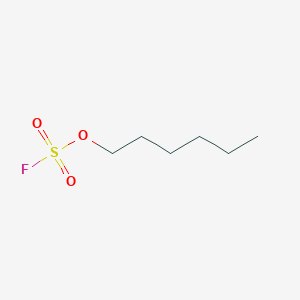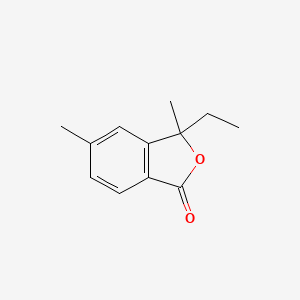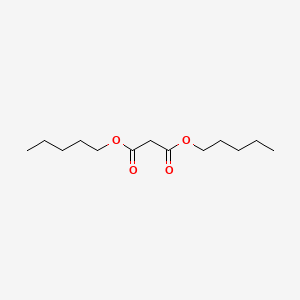
Propanedioic acid, dipentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, dipentyl ester, also known as dipentyl malonate, is an organic compound with the molecular formula C13H24O4. It is a diester derived from propanedioic acid (malonic acid) and pentanol. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanedioic acid, dipentyl ester, can be synthesized through the esterification of propanedioic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as heteropoly acids supported on clay, has been explored to enhance the efficiency and selectivity of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, dipentyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and pentanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Acidic Hydrolysis: Sulfuric acid or hydrochloric acid, water, reflux conditions.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide, water, reflux conditions.
Transesterification: Alcohol, acid or base catalyst, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Propanedioic acid and pentanol.
Transesterification: New esters and pentanol.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, dipentyl ester, has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is used as a plasticizer in the production of polymers and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of propanedioic acid, dipentyl ester, involves its interaction with specific molecular targets and pathways. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to yield propanedioic acid and pentanol. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to release the products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedioic acid, dimethyl ester (dimethyl malonate)
- Propanedioic acid, diethyl ester (diethyl malonate)
- Propanedioic acid, dibutyl ester (dibutyl malonate)
Uniqueness
Propanedioic acid, dipentyl ester, is unique due to its longer alkyl chain compared to dimethyl and diethyl malonates. This longer chain imparts different physical properties, such as increased hydrophobicity and lower volatility, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
20602-31-7 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
dipentyl propanedioate |
InChI |
InChI=1S/C13H24O4/c1-3-5-7-9-16-12(14)11-13(15)17-10-8-6-4-2/h3-11H2,1-2H3 |
InChI-Schlüssel |
MOJJCFBDUWMVJK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CC(=O)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


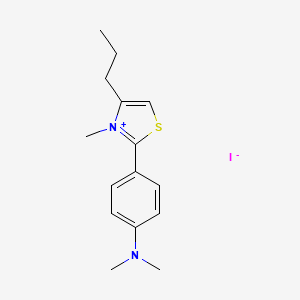

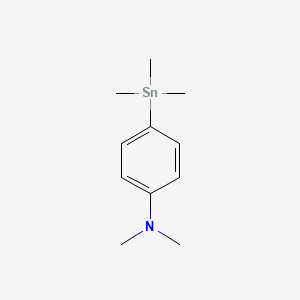
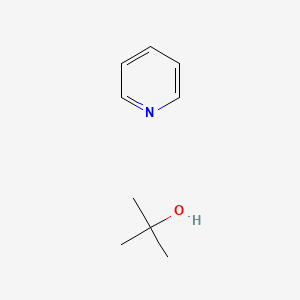

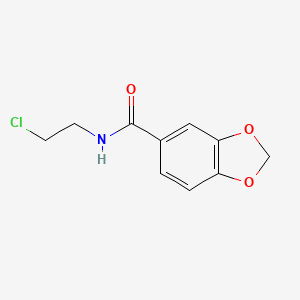
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
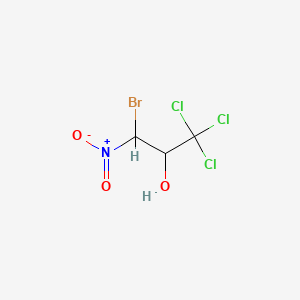

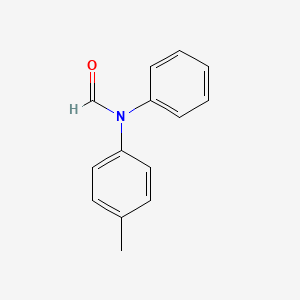

![1,2,3,4,5-Pentachloro-6-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14714792.png)
